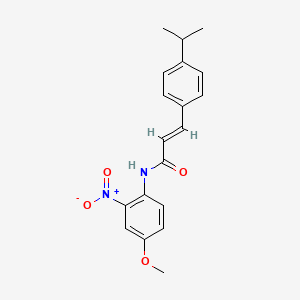

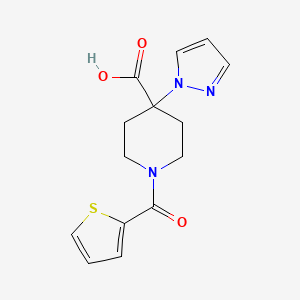

1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol often involves the intramolecular cyclization of aminopiperidines in an acidic medium or through condensation reactions involving specific sulfonylchlorides and bases in suitable solvents. For instance, the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) through intramolecular cyclization showcases a method that could be analogous to the synthesis of the compound of interest (Kuznetsov et al., 1991). Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol via condensation highlights a pathway that may be adapted for synthesizing similar sulfonyl-piperidin-4-ol compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography provides deep insights into the molecular structure of piperidine derivatives, revealing details such as conformation, crystallization, and intramolecular interactions. The molecular structure of related compounds indicates a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, which could be similar in the target compound (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, S_N1 reactions, and condensation reactions, leading to a wide array of products with potential biological activities. The versatility in chemical reactions showcases the reactivity of the piperidine ring and its substituents, which is crucial for synthesizing new derivatives with desired properties (Adelbrecht et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. For related compounds, crystallographic and thermal analyses provide insights into stability, phase transitions, and polymorphism, which are essential for understanding the compound's behavior under different conditions (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stereochemistry, and functional group transformations, are central to the utility of piperidine derivatives in synthetic chemistry. For example, the synthesis and antibacterial study of S-substituted aliphatic analogues highlight the potential biological activities of these compounds, suggesting that modifications to the piperidine core can significantly impact their chemical and biological properties (Sattar et al., 2016).

科学的研究の応用

Synthesis and Chemical Properties

The chemical compound 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, due to its complex structure, has been a subject of interest in synthetic organic chemistry. Research efforts have focused on the synthesis of compounds with similar structural features, demonstrating the versatility of piperidine and azepane scaffolds in chemical synthesis. For instance, the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents showcases the potential for creating diverse molecules for further pharmacological testing (É. G. Mesropyan et al., 2005). Similarly, studies on spiro-piperidin-4-ones highlight the atom economic and stereoselective synthesis of compounds potentially relevant for antimycobacterial applications (R. Kumar et al., 2008).

Pharmacological Exploration

While the specific applications of this compound in pharmacology are not directly documented, related compounds have been investigated for their potential in treating various conditions. The study of κ-opioid receptor antagonists, for example, showcases the exploration of piperidine derivatives in the development of treatments for depression and addiction disorders, suggesting a potential pharmacological utility for structurally similar compounds (S. Grimwood et al., 2011).

Antimicrobial and Herbicidal Applications

Research on piperidine derivatives extends to antimicrobial and herbicidal applications. Studies on sulfonylurea-based herbicidal ionic liquids demonstrate the agricultural applications of piperidine scaffolds, providing insights into how similar compounds could be developed for targeted herbicidal activity (J. Pernak et al., 2015). Additionally, the synthesis of spiro thiazolinone heterocyclic compounds and their antimicrobial evaluation underline the broad spectrum of biological activities associated with piperidine and related heterocyclic compounds (P. N. Patel & Y. Patel, 2015).

特性

IUPAC Name |

1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-15-6-7-16(18-14-15)17(21)8-12-20(13-9-17)24(22,23)19-10-4-2-3-5-11-19/h6-7,14,21H,2-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRAABCUORLKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2(CCN(CC2)S(=O)(=O)N3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)